4-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of benzenesulfonamides bearing 1,3,4-oxadiazole moieties typically involves the chlorosulfonation of phenyl substituents present on the 1,3,4-oxadiazoles, using chlorosulfonic acid under anhydrous conditions (Iqbal et al., 2006). These methods aim to generate novel compounds with specific biological activities by introducing various substituents into the benzenesulfonamide and oxadiazole moieties.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be characterized by techniques such as X-ray crystallography. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined, highlighting the planarity of the tetrazole rings and the non-conjugation of aryl rings to the tetrazole group (Al-Hourani et al., 2016).
Future Directions
The future directions for research on “4-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzenesulfonamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
Mechanism of Action
Target of Action
Similar compounds have been shown to have antiproliferative activities against various cancer cell lines . This suggests that the compound may target proteins or enzymes involved in cell proliferation.
Mode of Action
It’s worth noting that similar compounds have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that the compound might interact with its targets to induce these changes.
Result of Action
The compound’s action results in molecular and cellular effects such as induction of apoptosis and cell cycle arrest at the G2/M phase . These effects could potentially lead to the inhibition of cell proliferation, particularly in cancer cells.
properties
IUPAC Name |
4-methyl-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12-4-8-15(9-5-12)17-19-18(24-20-17)14(3)21-25(22,23)16-10-6-13(2)7-11-16/h4-11,14,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOOEFFHIZGNSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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